Methyl 6-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a chemical compound with significant relevance in medicinal chemistry and pharmacology. Its molecular formula is and it has a molecular weight of approximately . This compound belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities, including potential applications as pharmaceuticals targeting various diseases.
The synthesis of methyl 6-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can be approached through several methods. One common method involves the oxidation of 4H-1,4-benzothiazines to form the corresponding 1,1-dioxides. This typically requires specific reagents and conditions to facilitate the transformation effectively.
Typical Synthesis Method:
The synthesis can also involve multi-step processes where intermediate compounds are formed and subsequently converted into the final product through various chemical reactions.
The molecular structure of methyl 6-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is characterized by:
InChI=1S/C17H14FNO4S/c1-11-4-3-5-13(8-11)19-10-16(17(20)23-2)24(21,22)15-7-6-12(18)9-14(15)19/h3-10H,1-2H3
CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC
.Methyl 6-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions typical for benzothiazine derivatives:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for methyl 6-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes.
The specific pathways and interactions require further experimental validation through pharmacological studies.
Data regarding melting point, boiling point, and solubility are crucial for practical applications in laboratory settings but are not universally documented for this specific compound.
Methyl 6-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: